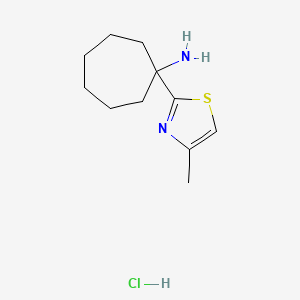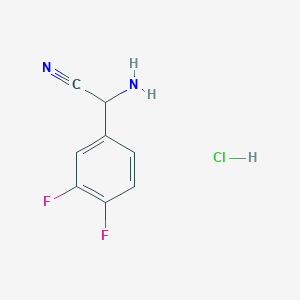
(4-Carbamoyl-2-fluorophenyl)boronic acid
Übersicht
Beschreibung
“(4-Carbamoyl-2-fluorophenyl)boronic acid” is a chemical compound with the CAS Number: 874288-06-9 . It has a molecular weight of 259.04 and its IUPAC name is 4-[(2-fluoroanilino)carbonyl]phenylboronic acid . It is typically stored in an inert atmosphere at 2-8°C .
Synthesis Analysis
The synthesis of boronic acids, such as “(4-Carbamoyl-2-fluorophenyl)boronic acid”, is often achieved through Suzuki–Miyaura coupling . This is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The process uses a variety of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .
Molecular Structure Analysis
The molecular structure of “(4-Carbamoyl-2-fluorophenyl)boronic acid” can be represented by the formula C13H11BFNO3 . Its average mass is 259.041 Da and its monoisotopic mass is 259.081604 Da .
Chemical Reactions Analysis
Boron reagents like “(4-Carbamoyl-2-fluorophenyl)boronic acid” are often used in Suzuki–Miyaura coupling reactions . This involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Physical And Chemical Properties Analysis
“(4-Carbamoyl-2-fluorophenyl)boronic acid” has a density of 1.3±0.1 g/cm³ . Its index of refraction is 1.606 and it has a molar refractivity of 66.5±0.4 cm³ . It has 4 hydrogen bond acceptors, 3 hydrogen bond donors, and 3 freely rotating bonds .
Wissenschaftliche Forschungsanwendungen
Coupling Reactions
(4-Carbamoyl-2-fluorophenyl)boronic acid: may be used as a reactant in various coupling reactions. Similar boronic acids are known to participate in Suzuki coupling, which is a type of cross-coupling reaction used to synthesize biaryl compounds. This process often involves microwave activation and catalysts like triton B .
Biological Activity
Compounds derived from boronic acids have been explored for their biological activity. For instance, they can be transformed into novel biologically active terphenyls, which may have potential applications in drug development .
Sensing Applications
Boronic acids have unique interactions with diols and strong Lewis bases such as fluoride or cyanide anions. These interactions make them useful in sensing applications for detecting various substances .
Drug Design and Delivery
Phenylboronic acids and their esters are considered valuable in the design of new drugs and drug delivery systems. They are particularly noted as boron-carriers suitable for neutron capture therapy, although they are only marginally stable in water .
Synthesis of Liquid Crystalline Compounds
Related fluorophenylboronic acids have been used to synthesize novel liquid crystalline compounds, such as fluorobiphenylcyclohexenes and difluoroterphenyls, which could suggest similar applications for (4-Carbamoyl-2-fluorophenyl)boronic acid .
Leukotriene B4 Receptor Agonists
Another potential application could be in the synthesis of o-phenylphenols, which have been identified as potent leukotriene B4 receptor agonists. This suggests a role in anti-inflammatory drug development .
Safety and Hazards
Wirkmechanismus
Target of Action
Boronic acids, including this compound, are often used in suzuki-miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are fundamental in organic synthesis .
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, (4-Carbamoyl-2-fluorophenyl)boronic acid would interact with a palladium catalyst and an organohalide . The boronic acid donates its organoboron group to the palladium catalyst in a process called transmetalation . This results in the formation of a new carbon-carbon bond .
Biochemical Pathways
The compound’s role in suzuki-miyaura cross-coupling reactions suggests it could be involved in the synthesis of various organic compounds .
Pharmacokinetics
It’s worth noting that the compound is a solid at room temperature and should be stored in an inert atmosphere at 2-8°c for optimal stability .
Result of Action
The primary result of (4-Carbamoyl-2-fluorophenyl)boronic acid’s action in a Suzuki-Miyaura cross-coupling reaction is the formation of a new carbon-carbon bond . This can lead to the synthesis of a wide range of organic compounds .
Action Environment
The efficacy and stability of (4-Carbamoyl-2-fluorophenyl)boronic acid can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability . Additionally, the success of Suzuki-Miyaura cross-coupling reactions can depend on the presence of a suitable palladium catalyst and an appropriate organohalide .
Eigenschaften
IUPAC Name |
(4-carbamoyl-2-fluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BFNO3/c9-6-3-4(7(10)11)1-2-5(6)8(12)13/h1-3,12-13H,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHUCXBQJEJTERU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(=O)N)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80660308 | |
| Record name | (4-Carbamoyl-2-fluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80660308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
874289-22-2 | |
| Record name | (4-Carbamoyl-2-fluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80660308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



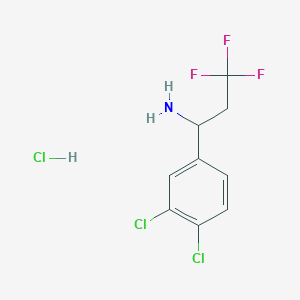
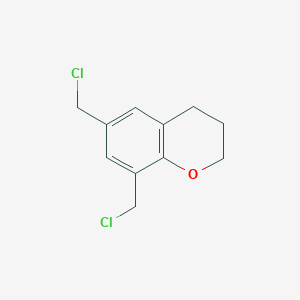
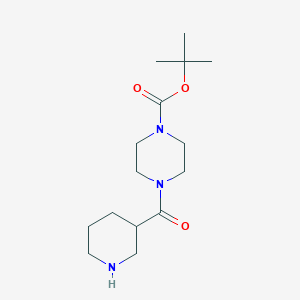

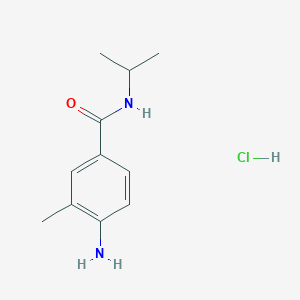
![Methyl 8-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B1521998.png)
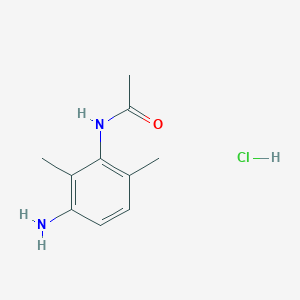
![2-bromo-7-phenyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1522000.png)
